molecular formula C9H16O B14319494 4-Ethenylheptan-3-one CAS No. 112610-23-8

4-Ethenylheptan-3-one

Cat. No.: B14319494
CAS No.: 112610-23-8
M. Wt: 140.22 g/mol
InChI Key: KHMQIDJKATXODH-UHFFFAOYSA-N
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Description

4-Ethenylheptan-3-one is an organic compound with the molecular formula C9H16O It is a ketone with an ethenyl group attached to the fourth carbon of a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylheptan-3-one can be achieved through several methods. One common approach involves the alkylation of heptan-3-one with an appropriate ethenylating agent under controlled conditions. This reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the heptan-3-one, followed by the addition of the ethenylating agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the ethenylation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenylheptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted ketones

Scientific Research Applications

4-Ethenylheptan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Ethenylheptan-3-one exerts its effects involves interactions with specific molecular targets. The ethenyl group can undergo electrophilic addition reactions, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways, depending on the context of the research.

Comparison with Similar Compounds

    4-Methylheptan-3-one: Similar structure but with a methyl group instead of an ethenyl group.

    Heptan-3-one: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.

    4-Ethylheptan-3-one: Contains an ethyl group, leading to different chemical properties and reactivity.

Uniqueness: 4-Ethenylheptan-3-one is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

112610-23-8

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4-ethenylheptan-3-one

InChI

InChI=1S/C9H16O/c1-4-7-8(5-2)9(10)6-3/h5,8H,2,4,6-7H2,1,3H3

InChI Key

KHMQIDJKATXODH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=C)C(=O)CC

Origin of Product

United States

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